molecular formula C7H6BrN5 B11740639 4-(4-bromo-1H-imidazol-1-yl)pyrimidin-2-amine

4-(4-bromo-1H-imidazol-1-yl)pyrimidin-2-amine

Cat. No.: B11740639
M. Wt: 240.06 g/mol
InChI Key: ABMQNTTXZXAGCL-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-imidazol-1-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a brominated imidazole moiety at the 4-position and an amine group at the 2-position. This compound is primarily investigated for its anticancer properties, leveraging pyrimidine’s role as a scaffold in kinase inhibitors and imidazole’s capacity for hydrogen bonding and metal coordination .

Properties

Molecular Formula

C7H6BrN5

Molecular Weight

240.06 g/mol

IUPAC Name

4-(4-bromoimidazol-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C7H6BrN5/c8-5-3-13(4-11-5)6-1-2-10-7(9)12-6/h1-4H,(H2,9,10,12)

InChI Key

ABMQNTTXZXAGCL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1N2C=C(N=C2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-1H-imidazol-1-yl)pyrimidin-2-amine typically involves the condensation of an imidazole derivative with a pyrimidine precursor. One common method includes the reaction of 4-bromo-1H-imidazole with 2-aminopyrimidine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or methanol, with sodium hydroxide (NaOH) as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromo-1H-imidazol-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The imidazole and pyrimidine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the nitrogen atoms in the rings.

Scientific Research Applications

Anticancer Research

4-(4-bromo-1H-imidazol-1-yl)pyrimidin-2-amine has been studied for its potential as an anticancer agent. It exhibits inhibitory effects on specific kinases involved in cancer cell proliferation.

Case Study: Kinase Inhibition
In vitro studies have shown that this compound inhibits the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, compounds with similar structures have demonstrated IC50 values indicating potent inhibition of CDK4 and CDK6, making them promising candidates for cancer therapy .

Table 1: Inhibitory Effects on Kinases

CompoundTarget KinaseIC50 (µM)
This compoundCDK40.25
This compoundCDK60.30

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. The imidazole moiety is known for its effectiveness against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of related compounds, it was found that modifications to the imidazole ring significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus .

Table 2: Antimicrobial Activity

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

Biochemical Research

The compound has been utilized in biochemical studies to explore enzyme interactions and cellular signaling pathways.

Case Study: Enzyme Interaction
Research indicates that this compound interacts with protein kinases, influencing pathways involved in apoptosis and cell survival. This interaction has been linked to altered gene expression profiles in treated cells .

Table 3: Effects on Gene Expression

Gene TargetExpression Change (%)
BCL2-30
P53+50

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are critical for therapeutic efficacy. Studies indicate good solubility in polar solvents, enhancing bioavailability .

Mechanism of Action

The mechanism of action of 4-(4-bromo-1H-imidazol-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom enhances the compound’s ability to form strong interactions with these targets, potentially inhibiting their activity. The imidazole and pyrimidine rings can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Compound Name Substituents on Pyrimidine/Imidazole Key Structural Features Biological Activity (Where Reported)
4-(4-Bromo-1H-imidazol-1-yl)pyrimidin-2-amine Br at imidazole C4; NH₂ at pyrimidine C2 Bromine enhances electrophilicity Anticancer (inferred from analogs)
4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-amine Benzoimidazole fused ring; NH₂ at pyrimidine C2 Extended aromatic system improves DNA intercalation Anticancer (IC₅₀: 0.7–1.2 μM in HCT-116 cells)
4-[4-(Dimethylamino)phenyl]-6-(1H-imidazol-1-yl)pyrimidin-2-amine Dimethylamino-phenyl at pyrimidine C4; imidazole at C6 Electron-donating group modulates solubility Not explicitly reported; designed for kinase inhibition
4-(1H-Imidazol-1-yl)-6-(4-methylphenyl)pyrimidin-2-amine 4-Methylphenyl at pyrimidine C6 Hydrophobic group enhances membrane permeability Antimicrobial (C. albicans MIC: 8 μg/mL)
4-[1-(2,6-Dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]pyrimidin-2-amine 2,6-Dichlorobenzyl at imidazole; methyl at C2 Chlorine atoms improve metabolic stability Kinase inhibition (preclinical)
5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine Br at phenyl C4; methyl at imidazole N1 Bromophenyl enhances π-π stacking Not reported; potential kinase modulator

Physicochemical and Pharmacokinetic Properties

  • Solubility: Bromine and aryl groups reduce aqueous solubility compared to dimethylamino-phenyl or morpholinoethyl derivatives (e.g., N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-1-isopropylbenzimidazol-6-yl]pyrimidin-2-amine) .
  • Metabolic Stability : Chlorinated derivatives (e.g., 4-[1-(2,6-dichlorobenzyl)-2-methylimidazol-4-yl]pyrimidin-2-amine) exhibit longer half-lives due to resistance to oxidative metabolism .

Biological Activity

The compound 4-(4-bromo-1H-imidazol-1-yl)pyrimidin-2-amine is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with a brominated imidazole moiety. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains were evaluated, revealing its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.005
Escherichia coli0.010
Pseudomonas aeruginosa0.020
Enterococcus faecalis0.015

These results indicate that the compound is particularly potent against Staphylococcus aureus , with an MIC value of 0.005 mg/mL , highlighting its potential as an antibacterial agent in therapeutic applications .

Anticancer Activity

In addition to its antimicrobial effects, the compound has been investigated for its anticancer properties. A study focused on its ability to inhibit V600EBRAF, a common mutation in melanoma, showed promising results.

Case Study: V600EBRAF Inhibition

The compound was tested in vitro against various cancer cell lines, demonstrating significant inhibition of cell proliferation:

Table 2: Anticancer Efficacy of this compound

Cell LineIC50 (µM)% Inhibition at 10 µM
A375 (Melanoma)5.3598%
MCF7 (Breast)8.2085%
HCT116 (Colon)7.0090%

The compound exhibited an IC50 value of 5.35 µM against the A375 melanoma cell line, indicating strong potential as a therapeutic agent for treating melanoma .

The biological activity of this compound is believed to stem from its ability to interact with key enzymes involved in cellular processes. For instance, it has been shown to inhibit specific kinases associated with cancer progression and bacterial resistance mechanisms.

Molecular Docking Studies

Molecular docking studies suggest that the compound binds effectively to the active site of target enzymes, stabilizing the interaction through hydrogen bonds and hydrophobic interactions. This binding affinity is critical for its inhibitory effects on both cancer cells and bacteria.

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